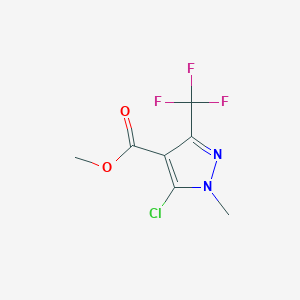
methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C6H4ClF3N2O2 . It has a molecular weight of 228.56 . The IUPAC name for this compound is 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF3N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 200-202 degrees Celsius . It is a solid at room temperature .Wirkmechanismus
Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been shown to act as an inhibitor of certain enzymes, such as protein kinase C (PKC). It binds to the active site of the enzyme and blocks its activity. Additionally, this compound has been shown to inhibit the activity of certain tyrosine kinases, such as c-Src. It also binds to the active site of these enzymes and blocks their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to inhibit the migration of cancer cells, which may be beneficial in the treatment of metastatic cancer. Additionally, this compound has been shown to induce apoptosis in certain types of cancer cells, which may be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. Additionally, it has been shown to be effective in a variety of studies, including those related to cell proliferation, apoptosis, and gene expression.
However, there are some limitations to using this compound in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to use in certain types of experiments. Additionally, it is not as effective as some other compounds for certain types of studies, such as those related to DNA damage.
Zukünftige Richtungen
Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has potential applications in a variety of fields, including drug discovery, cancer research, and biotechnology. It could be used to develop new drugs for the treatment of cancer and other diseases, and to investigate the mechanism of action of existing drugs. Additionally, it could be used to study the effects of oxidative stress on cell viability and the regulation of gene expression. Furthermore, it could be used to investigate the effects of environmental factors on cell growth and development. Finally, this compound could be used to study the interactions between different types of cells, such as tumor and normal cells, and to develop new strategies for cancer prevention and treatment.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used in a variety of studies, including those related to cell proliferation and apoptosis, DNA damage, and cancer cell migration. It has also been used to investigate the mechanism of action of certain drugs, such as the anti-cancer drug imatinib. In addition, this compound has been used to study the effects of oxidative stress on cell viability and the regulation of gene expression.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-13-5(8)3(6(14)15-2)4(12-13)7(9,10)11/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUZQKQIFYNNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2886759.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)
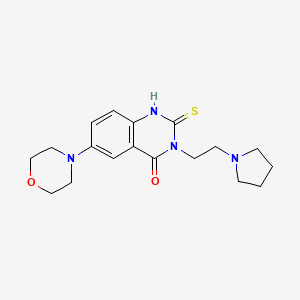
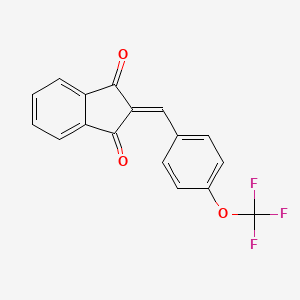
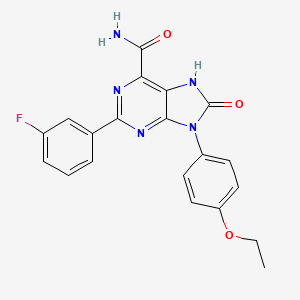

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)

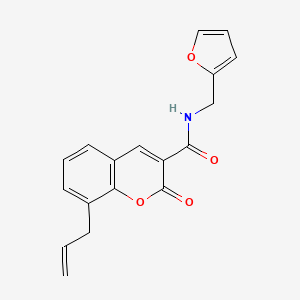
![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)

![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
![4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886782.png)